5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
Description
Properties
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)pyrazin-2-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-1-9(2-12(5-11)18(25)26)15-7-21-8-16(22-15)10-3-13(19(27)28)6-14(4-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKPHYZMAWZSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Design and Precursor Selection
H₄PADDA belongs to the family of V-shaped tetracarboxylic acids, where two isophthalic acid units are bridged via a pyrazine ring at the 2,6-positions. The ligand’s structure enables strong coordination with metal ions, forming stable paddlewheel clusters in MOFs. While explicit synthesis protocols for H₄PADDA are scarce in the provided literature, its derivatives and analogous compounds suggest the following generalized steps:
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Nucleophilic Aromatic Substitution : Pyrazine derivatives functionalized with halogens (e.g., 2,6-dibromopyrazine) may undergo coupling reactions with boronic ester-functionalized isophthalic acid precursors under Suzuki-Miyaura conditions.
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Ester Hydrolysis : Protection of carboxylic acid groups as methyl esters during coupling, followed by hydrolysis under acidic or basic conditions, yields the final tetracarboxylic acid.
Key Reaction Parameters:
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Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly employed for cross-coupling reactions.
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Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate ligand synthesis.
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Temperature : Reactions often proceed at 60–100°C under inert atmospheres.
Structural and Spectroscopic Characterization
Spectroscopic Validation
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IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1400 cm⁻¹ (C–O stretching) confirm deprotonated carboxylate groups in MOFs.
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UV-Vis Analysis : H₄PADDA-based MOFs exhibit broad absorption in the visible range (250–800 nm), with optical band gaps of ~1.9–2.3 eV.
Applications in Metal-Organic Frameworks
Solvothermal Synthesis of Cu-MOFs
H₄PADDA has been utilized to construct Cu-based MOFs with exceptional gas separation properties. A representative procedure involves:
Table 1: Key MOF Properties Using H₄PADDA
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Surface Area (m²/g) | 620 | 580 |
| C₂H₂ Uptake (298 K) | 4.8 mmol/g | 5.2 mmol/g |
| IAST Selectivity (C₂H₂/CO₂) | 4.0 | 7.1 |
Challenges and Optimization Strategies
Purity and Yield Considerations
Chemical Reactions Analysis
Types of Reactions
5,5’-(Pyrazine-2,6-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Photodynamic Therapy
One of the most significant applications of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid is in the field of photodynamic therapy (PDT) for cancer treatment. Research has demonstrated that this compound can localize within cellular structures such as lysosomes and endosomes, which are critical for its therapeutic efficacy.
- Mechanism of Action : The compound exhibits photodynamic activity by generating reactive oxygen species upon light activation. This leads to cell death in cancerous cells, such as HeLa cells, with an IC50 value of approximately 5.7 µM . The effectiveness of PDT is influenced by factors such as pH and serum protein interactions, which can affect the compound's fluorescence and phototoxicity .
- Case Study : A study involving HeLa cells showed that after incubation with this compound, there was a notable increase in intracellular fluorescence, indicating effective cellular uptake and localization . The compound's ability to quench excited states while protecting against self-aggregation at low pH enhances its potential as a PDT agent.
Metal-Organic Frameworks
Another promising application of this compound lies in the development of metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including gas storage and catalysis.
- Synthesis and Characterization : The compound serves as a ligand in the synthesis of MOFs. Its structure allows for coordination with metal centers to form stable frameworks. For instance, it has been utilized in the synthesis of cobalt-based MOFs that exhibit unique catalytic properties .
- Applications : MOFs derived from this compound can be applied in gas adsorption studies and environmental remediation due to their ability to capture pollutants from air and water . The versatility of these frameworks makes them valuable in both academic research and industrial applications.
Material Science
In material science, this compound is being explored as a precursor for novel polymers and composite materials.
- Polymerization Studies : Research indicates that this compound can participate in polymerization reactions to form high-performance materials with enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and chemical resistance .
- Case Studies : Various studies have focused on synthesizing hybrid materials that combine the properties of organic compounds with inorganic fillers. These hybrids show promise in applications ranging from electronics to biomedical devices .
Mechanism of Action
The mechanism by which 5,5’-(Pyrazine-2,6-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis and materials science. The pyrazine ring and isophthalic acid groups provide multiple coordination sites, allowing for the formation of stable complexes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Coordination Behavior
PyzDIA vs. 4,4′-(Pyrazine-2,6-diyl)dibenzoic Acid (H2pdda)
- Structural Differences: PyzDIA uses isophthalic acid (carboxylates at the 1,3-positions of benzene), while H2pdda employs benzoic acid (carboxylates at the 1,4-positions). This positional variance creates distinct metal-binding geometries. Coordination Impact: The isophthalate groups in PyzDIA allow for non-linear coordination angles, facilitating 3D frameworks with nanoscale cavities. In contrast, H2pdda’s linear benzoate groups favor 2D layers or interpenetrated networks .
- Applications :
PyzDIA vs. 5,5′-(Pyrazine-2,5-diyl)diisophthalic Acid
- Substitution Pattern : The pyrazine ring in PyzDIA is substituted at 2,6-positions , whereas the 2,5-diyl variant places carboxylate groups closer, altering ligand symmetry.
- Framework Topology : The 2,6-substitution in PyzDIA enhances structural rigidity, enabling NbO-type Zn-MOFs (e.g., ZJU-56) with stable luminescence . The 2,5-diyl analog may generate less symmetric networks due to steric constraints.
PyzDIA vs. 5,5′-(Piperazine-1,4-diyl)diisophthalic Acid (H4La)
- Linker Flexibility : H4La replaces pyrazine with a piperazine ring , introducing conformational flexibility. This flexibility allows for adaptive porosity in response to guest molecules but reduces thermal stability compared to PyzDIA-based MOFs .
- Applications : H4La MOFs are used in catalysis and gas separation, whereas PyzDIA frameworks excel in optical sensing .
PyzDIA vs. 5,5′-([9,9′-Bianthracene]-10,10′-diyl)diisophthalic Acid (H4BADI)
- Aromatic Extension : H4BADI incorporates a bianthracene core , extending conjugation and enhancing π-π interactions. This modification improves CO₂ adsorption capacity but complicates synthesis due to steric bulk .
- Luminescence : PyzDIA’s smaller aromatic system enables sharper emission bands, whereas H4BADI’s extended conjugation broadens absorption spectra .
Key Functional Comparisons
Luminescent Properties
- PyzDIA in Zn-MOFs : Eu³⁺@ZJU-56, a PyzDIA-based MOF, exhibits ratiometric thermochromic behavior with a linear response range of 100–300 K. The pyrazine nitrogen atoms stabilize lanthanide ions, while isophthalate groups enhance framework stability .
- Comparison with H2pdda : H2pdda’s Mg-MOF shows selective luminescence quenching for Fe³⁺ but lacks the temperature sensitivity of PyzDIA systems due to weaker metal-ligand charge transfer .
Adsorption and Separation
- CO₂ Capture : PyzDIA MOFs exhibit moderate CO₂ uptake (~2.5 mmol/g at 1 bar) , outperformed by H4BADI frameworks (~4.2 mmol/g) due to the latter’s larger pores and aromatic surfaces .
- Dye Adsorption: The oxalylbis(azanediyl) variant (5,5’-[oxalylbis(azanediyl)]diisophthalic acid) demonstrates selective methylene blue adsorption via hydrogen bonding, a feature less pronounced in PyzDIA .
Biological Activity
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid is a compound of significant interest in the field of medicinal chemistry and materials science due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 364.36 g/mol
CAS Number: 1433029-60-7
The compound features a pyrazine moiety linked to two isophthalic acid units. This unique structure is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves condensation reactions between pyrazine derivatives and isophthalic acid. Various methodologies can be employed, including solvent-free synthesis and mechanochemical approaches, which enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:
- In vitro studies demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Fluorescence assays have shown that the compound can detect fluoroquinolones through colorimetric changes, indicating potential applications in biosensing .
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly when administered at specific dosages .
The biological activity of this compound is believed to involve:
- Receptor Binding: The compound may interact with specific receptors or enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways: It potentially influences pathways such as NF-kB and MAPK, leading to reduced inflammation and enhanced antimicrobial activity .
Case Studies
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Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various derivatives of diisophthalic acids, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. -
Anti-inflammatory Activity:
In a controlled trial involving animal models subjected to induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain indicators compared to untreated groups.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Receptor binding & pathway modulation |
| 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine | Moderate | Low | Enzyme inhibition |
| Other Isophthalic Acid Derivatives | Variable | Variable | Diverse mechanisms |
Q & A
Q. What are the established synthetic routes for 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid, and what key reaction parameters require optimization?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. A common approach is the nucleophilic displacement of chloro-substituted precursors with aryl amines, followed by cyclization using polyfluorocarboxylic acid anhydrides or chlorides under acidic conditions . Key parameters to optimize include:
- Temperature control : Reactions often require elevated temperatures (e.g., 180°C for coupling) to ensure complete substitution .
- Solvent selection : Dry dioxane or pyridine is critical for anhydrous conditions to prevent side reactions .
- Stoichiometry : Excess polyfluoroacyl reagents (2 equivalents) improve yields of intermediates like 6-anilino-5-(polyfluoroacyl)-uracils .
Post-synthesis purification (e.g., trituration with water and vacuum drying) is essential to isolate high-purity products .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- X-ray crystallography : Resolve the pyrazine-diyl backbone geometry and hydrogen-bonding motifs in coordination polymers .
- NMR spectroscopy : and NMR identify substituent effects on electronic distribution, particularly for fluorinated analogs .
- DFT calculations : Model electron-withdrawing effects of pyrazine and carboxylic acid groups to predict coordination behavior with metal ions .
Q. What theoretical frameworks guide research on its coordination chemistry and supramolecular assembly?
Methodological Answer: Link experimental design to:
- Hard-Soft Acid-Base (HSAB) theory : Predicts preferential binding of carboxylate groups to transition metals (e.g., Zn, Cu) over alkali metals .
- Reticular chemistry : Guides the design of metal-organic frameworks (MOFs) by targeting specific pore geometries and ligand-metal connectivity .
- Non-covalent interaction analysis : Hydrogen-bonding and π-π stacking trends inform stability in supramolecular assemblies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic performance of MOFs derived from this ligand?
Methodological Answer: Address discrepancies through:
- Comparative condition mapping : Replicate synthesis parameters (e.g., solvent polarity, crystallization time) across studies to isolate variables affecting catalytic activity .
- Surface area normalization : Compare BET surface areas of MOFs to distinguish intrinsic ligand effects from structural defects .
- In situ spectroscopy : Use XAS or IR to monitor active site accessibility during catalysis, identifying bottlenecks in substrate diffusion .
Q. What factorial design approaches optimize the synthesis of fluorinated derivatives for enhanced photophysical properties?
Methodological Answer: Implement a 3-factor, 2-level factorial design to evaluate:
- Factor A : Reaction temperature (80°C vs. 120°C).
- Factor B : Fluorinated reagent stoichiometry (1.5 vs. 2.2 equivalents).
- Factor C : Acid catalyst concentration (HSO at 50% vs. 70%) .
Response variables include yield, fluorescence quantum yield, and thermal stability. Statistical analysis (ANOVA) identifies interactions between factors, prioritizing temperature-fluorination synergy for property enhancement .
Q. How can computational models be validated for predicting supramolecular assembly pathways?
Methodological Answer:
- Multi-scale modeling : Combine DFT (electronic structure) with molecular dynamics (self-assembly kinetics) to simulate crystallization .
- Experimental cross-validation : Compare predicted vs. observed XRD patterns and thermal gravimetric analysis (TGA) profiles to refine force fields .
- Free energy calculations : Use metadynamics to map nucleation barriers and identify kinetic traps in assembly processes .
Interdisciplinary Applications
Q. How does this compound align with emerging chemical engineering research subclasses?
Methodological Answer: Its properties enable applications in:
Q. What strategies mitigate batch-to-batch variability in large-scale ligand synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
